N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide
Description
Historical Context of Acetamide Derivative Research
Acetamide derivatives have played a pivotal role in pharmaceutical development since the mid-20th century. Early studies highlighted acetamide’s unique solvent properties, which facilitated its use in synthesizing organic and inorganic compounds. For instance, molten acetamide demonstrated remarkable solubility for salts and organic molecules, akin to water, enabling novel reaction pathways. By the 1980s, researchers began exploiting acetamide’s structural flexibility to design prodrugs and enzyme inhibitors. A landmark development was the incorporation of acetamide moieties into cyclooxygenase-II (COX-II) inhibitors, which improved pharmacokinetic profiles by modulating solubility and metabolic stability.
The 1990s saw acetamide derivatives emerge as anti-ulcer agents, exemplified by patents describing compounds with potent gastric-secretion-suppressing activity. These molecules often featured aromatic substitutions and alkyl side chains to enhance target affinity. Parallel advancements in green chemistry further revolutionized synthesis methods; for example, tannic acid-catalyzed amidation under solvent-free conditions reduced environmental impact. More recently, bio-available solvents like Cyrene have replaced traditional polar aprotic solvents (e.g., DMF) in amide bond formation, aligning with sustainable chemistry goals.
Table 1: Evolution of Acetamide Derivatives in Pharmaceutical Applications
Current Academic Interest in N-(3-Amino-2-Methylphenyl)-2-(2-Methoxyethoxy)acetamide
Contemporary research on this compound focuses on its structural novelty and potential therapeutic applications. The compound’s methoxyethoxy chain enhances hydrophilicity, while the 3-amino-2-methylphenyl group provides a planar aromatic scaffold for target binding. Computational studies suggest that these features could optimize interactions with enzymes or receptors involved in inflammatory or proliferative diseases.
Recent patents highlight methods for synthesizing analogous phenylacetamide compounds. One approach involves alkylating hydroxyl groups using dialkyl sulfates in the presence of bases, a strategy that could be adapted for this compound. Additionally, microwave-assisted synthesis—employing catalysts like tannic acid—offers a rapid, eco-friendly route to similar acetamides. Such innovations underscore the compound’s compatibility with modern synthetic paradigms.
Structural Analysis
- Molecular Formula : $$ \text{C}{12}\text{H}{18}\text{N}{2}\text{O}{3} $$
- Functional Groups :
These groups contribute to balanced lipophilicity and hydrogen-bonding capacity, critical for membrane permeability and target engagement.
Broader Impact on Medicinal Chemistry Research
The design of this compound reflects broader trends in drug discovery, particularly the shift toward modular architectures that combine hydrophilic and hydrophobic domains. Its methoxyethoxy chain mirrors strategies used in PEGylation, which improves drug solubility and half-life. Furthermore, the compound’s primary amine enables facile derivatization, allowing researchers to explore structure-activity relationships (SAR) systematically.
In agrochemical research, structurally related phenylacetamides have demonstrated fungicidal activity by disrupting cell membrane synthesis. This dual applicability in pharmaceuticals and agriculture highlights the versatility of acetamide-based scaffolds. Future directions may include computational modeling to predict off-target effects or synergistic combinations with existing therapeutics.
Table 2: Comparative Analysis of Acetamide-Based Bioactive Compounds
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-9-10(13)4-3-5-11(9)14-12(15)8-17-7-6-16-2/h3-5H,6-8,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFMGDTZUHSGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 2-(2-methoxyethoxy)acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-amino-2-methylphenol is reacted with 2-(2-methoxyethoxy)acetyl chloride under anhydrous conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions such as acidic or basic environments can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is primarily explored for its potential as a therapeutic agent. Its structure suggests several pharmacological properties, particularly as an inhibitor of various enzymes and receptors.
Anticancer Properties
Recent studies have highlighted the compound's effectiveness in inhibiting specific cancer-related pathways. For instance, it has been evaluated as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), both of which are crucial in tumor growth and angiogenesis.
Case Study:
In a study assessing the anticancer efficacy of derivatives containing the acetamide linker, compounds exhibited significant inhibitory activity against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), HCT-116 (colorectal), and A549 (non-small cell lung cancer). The results indicated IC50 values ranging from 0.15 to 12.53 μM across different cell lines, demonstrating the compound's potential as a therapeutic agent in oncology .
| Compound | HepG2 IC50 (μM) | MCF-7 IC50 (μM) | HCT116 IC50 (μM) | A549 IC50 (μM) |
|---|---|---|---|---|
| 9c | 0.15 | 0.20 | 0.25 | 8.45 |
| 9e | 0.90 | 1.00 | 1.20 | NT |
| 5a | 12.53 ± 0.7 | 11.60 ± 0.7 | 11.44 ± 0.7 | NT |
Enzyme Inhibition
Another significant application of this compound lies in its role as an enzyme inhibitor, particularly in the context of metabolic disorders.
Inhibition of Hydroxysteroid Dehydrogenase
The compound has been identified as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. Inhibitors of this enzyme are being investigated for their therapeutic potential in conditions such as obesity, metabolic syndrome, and type 2 diabetes .
Case Study:
Research indicates that compounds similar to this compound can selectively inhibit 11β-HSD1, potentially leading to reduced cortisol levels in patients with metabolic disorders . This mechanism is critical as elevated cortisol is linked to various health issues.
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are essential for assessing the viability of new drug candidates.
Computational Studies
Computational modeling studies have been conducted to predict the ADMET properties of this compound derivatives. These studies suggest favorable absorption and distribution characteristics while highlighting potential metabolic pathways that may influence efficacy and safety .
Mechanism of Action
The mechanism of action of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide with structurally or functionally related acetamide derivatives from the evidence:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Structural Variations and Activity: The quinazoline-sulfonyl acetamides (e.g., Compound 38) exhibit marked anticancer activity due to their bulky, electron-deficient quinazoline groups, which may interfere with DNA replication or kinase signaling . In contrast, the target compound lacks this moiety, suggesting different target specificity. Methoxy and amino substitutions on phenyl rings (e.g., in ) are common in CNS-active compounds. The 2-methoxyethoxy chain in the target compound may confer better blood-brain barrier penetration compared to simpler methoxy groups .
Synthetic Approaches: Most acetamides in the evidence (e.g., ) are synthesized via acyl chloride intermediates reacting with amines. The target compound likely follows a similar route, involving 3-amino-2-methylaniline and 2-(2-methoxyethoxy)acetyl chloride.
Biological Implications: N-acylurea derivatives (e.g., KCH-1521) demonstrate that acetamide backbones can be modified for specific protein interactions (e.g., talin modulation) . The target compound’s 2-methoxyethoxy group may similarly influence protein binding or metabolic stability. Anticonvulsant acetamides () highlight the role of heterocyclic appendages (e.g., benzothiazoles) in activity.
Biological Activity
N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is a synthetic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and applications based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 251.30 g/mol. The compound features an amino group, a methoxyethoxy group, and an acetamide moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity. This interaction can influence several biochemical pathways, particularly those involved in inflammation and cancer progression.
- Signaling Pathways : It has been suggested that this compound can modulate signaling pathways that regulate cellular functions, such as apoptosis and cell proliferation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Anticancer Properties : The compound has been evaluated for its potential to inhibit tumor growth in vitro and in vivo. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent.
- Enzyme Inhibition : It has been investigated as a biochemical probe for studying enzyme-substrate interactions, particularly in pathways related to cancer metabolism.
Case Studies and Research Findings
- In Vitro Studies : In a study examining the effects on human cancer cell lines, this compound demonstrated significant cytotoxicity against several types of cancer cells. The IC50 values indicated potent activity compared to standard chemotherapeutic agents .
- In Vivo Evaluations : Animal model studies showed that administration of the compound resulted in reduced tumor size and improved survival rates in treated groups compared to controls. These findings support its potential as a therapeutic agent .
- Mechanistic Insights : Further investigations revealed that the compound's anticancer effects might be mediated through the induction of oxidative stress within cancer cells, leading to enhanced apoptosis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-amino-2-methylphenyl)acetamide | Lacks methoxyethoxy group | Limited anti-inflammatory effects |
| N-(3-amino-2-methylphenyl)-4-(2-methoxyphenoxy)acetamide | Contains methoxyphenoxy group | Enhanced anticancer properties |
| N-(3-amino-2-methylphenyl)-4-(morpholinophenyl)acetamide | Morpholine ring addition | Increased enzyme inhibition |
This table illustrates how modifications to the chemical structure can significantly influence biological activity.
Q & A
Q. What are the recommended synthetic routes for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step nucleophilic substitution reactions. For analogous acetamides, a common approach includes coupling a chloroacetamide intermediate with a substituted aniline under basic conditions (e.g., K₂CO₃ in acetonitrile) . Key parameters include reaction time (24+ hours), solvent choice (polar aprotic solvents enhance reactivity), and purification via recrystallization or HPLC to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : Critical for confirming regiochemistry and substituent positions (e.g., ¹H/¹³C NMR for aromatic protons and methoxy groups) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- HPLC : Ensures purity and monitors reaction progress .
Q. What stability considerations are critical when handling this compound in aqueous and non-aqueous solutions?
Stability studies for similar acetamides show sensitivity to hydrolysis under extreme pH (e.g., <2 or >10) and oxidation in light-exposed conditions. Recommend storage in amber vials at -20°C under inert atmosphere (N₂/Ar) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's potential as a kinase inhibitor or receptor modulator?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to kinase domains (e.g., EGFR or VEGFR) .
- In vitro assays : Measure IC₅₀ values via fluorescence-based kinase activity assays, comparing results to reference inhibitors (e.g., AZD8931 analogs) .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7 or A549) using MTT assays .
Q. What strategies resolve contradictory bioactivity data across studies (e.g., conflicting IC₅₀ values or receptor specificity)?
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) alongside enzymatic assays to confirm target engagement .
- Meta-analysis : Adjust for variables like solvent choice (DMSO vs. aqueous buffers) or cell passage number .
- Structural analogs : Compare activity profiles of derivatives to identify structure-activity relationships (SAR) .
Q. How can computational methods predict metabolic pathways and potential toxicity?
- QSAR models : Use tools like Schrödinger’s ADMET Predictor to estimate metabolic stability and hepatotoxicity .
- CYP450 interaction studies : Simulate metabolism via cytochrome P450 isoforms using molecular dynamics .
Q. What experimental approaches optimize regioselectivity during functionalization of the aromatic amine group?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
- Catalyst screening : Test Pd-mediated cross-coupling conditions (e.g., Suzuki-Miyaura) for selective modifications .
Q. How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Solvent effects : High-polarity solvents (DMF, DMSO) stabilize transition states in substitution reactions, improving yields .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions (e.g., hydrolysis) during acylations .
Methodological Tables
| Analytical Technique | Key Data Points | Application | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz) | δ 6.8–7.2 (aromatic H), δ 3.3–4.0 (OCH₃) | Confirms substitution pattern | |
| LC-MS (ESI+) | m/z 293.1 [M+H]⁺ | Validates molecular weight |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
